2,3-Indolinedione 3-benzoylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Indolinedione 3-benzoylhydrazone is a chemical compound derived from indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential antimicrobial, anticancer, and other pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Indolinedione 3-benzoylhydrazone typically involves the reaction of 2,3-indolinedione (isatin) with benzoylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Isatin+Benzoylhydrazine→2,3-Indolinedione 3-benzoylhydrazone
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Indolinedione 3-benzoylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various indole derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2,3-Indolinedione 3-benzoylhydrazone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes and disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,3-Indolinedione (Isatin): A precursor to 2,3-Indolinedione 3-benzoylhydrazone, known for its antimicrobial and anticancer properties.
Indoline: A reduced form of indole, with applications in pharmaceuticals and materials science.
Indole-3-carboxaldehyde: Another indole derivative with biological activity, used in the synthesis of various pharmaceuticals.
Uniqueness
This compound stands out due to its specific combination of the indolinedione and benzoylhydrazone moieties, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14(10-6-2-1-3-7-10)18-17-13-11-8-4-5-9-12(11)16-15(13)20/h1-9,16,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIXLJUTDQIFLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165571 |
Source
|
Record name | Benzoic acid, (2Z)-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875314-59-3 |
Source
|
Record name | Benzoic acid, (2Z)-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.